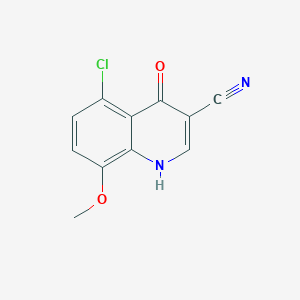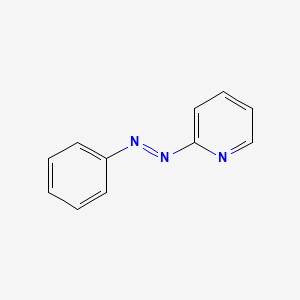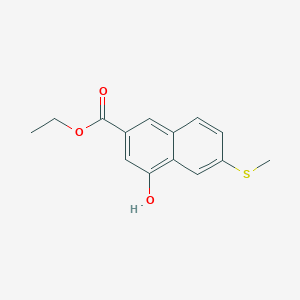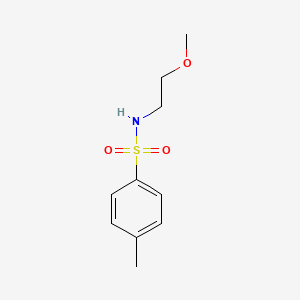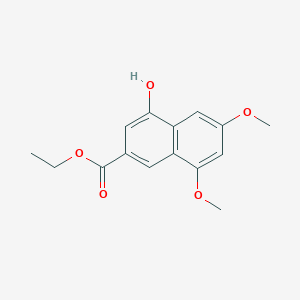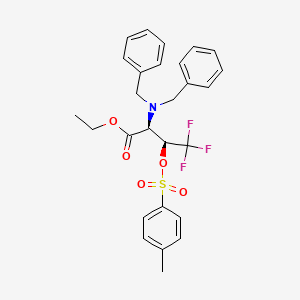
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dibenzylamino group, and a tosyloxy group
Métodos De Preparación
The synthesis of Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the butanoate backbone: This step involves the preparation of the butanoate backbone through esterification reactions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Addition of the dibenzylamino group: The dibenzylamino group can be introduced through nucleophilic substitution reactions using dibenzylamine.
Incorporation of the tosyloxy group: The tosyloxy group is typically introduced through the reaction of the corresponding alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques for more efficient and sustainable synthesis .
Análisis De Reacciones Químicas
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dibenzylamino group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the ester or tosyloxy groups, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyloxy group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Aplicaciones Científicas De Investigación
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Mecanismo De Acción
The mechanism of action of Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dibenzylamino group may interact with biological receptors or enzymes. The tosyloxy group can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions contribute to the compound’s biological activity and potential therapeutic effects .
Comparación Con Compuestos Similares
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate can be compared with similar compounds such as:
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-hydroxybutanoate: Lacks the tosyloxy group, resulting in different reactivity and applications.
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-chlorobutanoate: Contains a chloro group instead of a tosyloxy group, leading to different substitution reactions.
Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-methoxybutanoate: Features a methoxy group, which affects its chemical and biological properties.
Propiedades
Fórmula molecular |
C27H28F3NO5S |
|---|---|
Peso molecular |
535.6 g/mol |
Nombre IUPAC |
ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(4-methylphenyl)sulfonyloxybutanoate |
InChI |
InChI=1S/C27H28F3NO5S/c1-3-35-26(32)24(25(27(28,29)30)36-37(33,34)23-16-14-20(2)15-17-23)31(18-21-10-6-4-7-11-21)19-22-12-8-5-9-13-22/h4-17,24-25H,3,18-19H2,1-2H3/t24-,25-/m0/s1 |
Clave InChI |
AYGNCUUPXNQKGT-DQEYMECFSA-N |
SMILES isomérico |
CCOC(=O)[C@H]([C@@H](C(F)(F)F)OS(=O)(=O)C1=CC=C(C=C1)C)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C(C(C(F)(F)F)OS(=O)(=O)C1=CC=C(C=C1)C)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



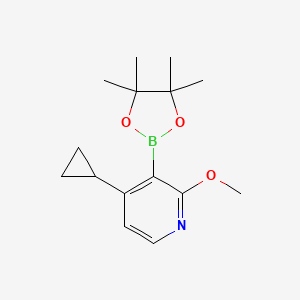

![2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde](/img/structure/B13924339.png)
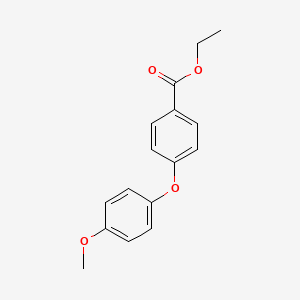

![Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13924352.png)
![4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B13924356.png)

